2-Nitrophenol
Overview
Description
2-Nitrophenol, also known as ortho- or o-nitrophenol, is a light yellow crystalline solid . It is used to manufacture pesticides, fungicides, and other agricultural chemicals . It is also used as a building block in the production of dyes, paint coloring, rubber chemicals, and substances that kill molds .
Synthesis Analysis
2-Nitrophenol can be produced by heating 2-chloronitrobenzene in an 8.5% sodium hydroxide solution to 170 °C and holding that temperature and pressure for 8 hours . After the solution is generated, cooled, and acidified, a 95% yield is obtained .Molecular Structure Analysis
The molecular formula of 2-Nitrophenol is C6H5NO3 . It is a benzene ring with hydroxyl and nitro groups linked to two of the ring’s carbon atoms .Chemical Reactions Analysis
When heated to decomposition, 2-Nitrophenol emits toxic fumes of oxides of nitrogen . In its molten form, it can react violently with strong alkali (85% potassium hydroxide) .Physical And Chemical Properties Analysis
2-Nitrophenol is a light yellow, aromatic solid . It has a low melting point of 45°C . It is insoluble in water but is highly soluble in ethanol, ether, acetone, benzene, pyridine, chlorine, and alkali hydroxides .Scientific Research Applications
Toxicity and Degradability in Anaerobic Systems : 2-Nitrophenol is investigated for its toxic effects and degradability in anaerobic systems. It's found to be less toxic compared to other nitrophenols and can be biotransformed to 2-aminophenol under anaerobic conditions. This understanding is crucial for environmental pollution control and treatment strategies (Uberoi & Bhattacharya, 1997).
Development of Chemo-sensors : 2-Nitrophenol is used to test the sensitivity and detection limits of novel chemo-sensors based on doped nanomaterials. These sensors have potential applications in detecting hazardous chemicals in ecological, environmental, and health care fields (Rahman et al., 2013).
Study of Ultrafast Spectroscopies : 2-Nitrophenol is subject to ultrafast spectroscopies to understand its electronic dynamics and vibrational structures. This research provides insights into the photochemical and environmental implications of nitrophenols, which can help in designing molecules for environmental applications (Bailey-Darland et al., 2023).
Catalytic Reduction of Nitrophenols : 2-Nitrophenol is a target compound in the study of nanocatalytic systems for the catalytic reduction of nitrophenols. This research is significant for removing such hazardous compounds from aqueous environments (Din et al., 2020).
Effects on Methanogenic Systems : The toxic effects of 2-Nitrophenol on acetate enrichment and methanogenic systems are quantitatively studied. Understanding these effects is vital for managing its impact in wastewater treatment and environmental remediation (Haghighi Podeh et al., 1995).
Electrochemical Sensing : A study explores the use of silver thin-film electrodes for the electrochemical sensing of 2-Nitrophenol. This work contributes to developing better sensors for detecting and monitoring environmental pollutants (Ehsan et al., 2018).
Adsorption Studies : Research on the adsorption of 2-Nitrophenol by carbon nanotubes provides insights into the mechanisms and efficiency of removing this compound from water, highlighting the potential of nanomaterials in water purification (Arasteh et al., 2010).
Microbial Degradation : 2-Nitrophenol is studied in the context of microbial degradation, emphasizing its environmental impact and the potential for bioremediation strategies using microbial species (Md. Zin et al., 2018).
Safety And Hazards
2-Nitrophenol is moderately toxic . Inhalation or ingestion can cause headache, drowsiness, nausea, and cyanosis (blue color in lips, ears, and fingernails) . It can also be absorbed through the skin . In case of a spill, all sources of ignition should be removed, and the solid spill material should be dampened with 60-70% ethanol and transferred to a suitable container .
properties
IUPAC Name |
2-nitrophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO3/c8-6-4-2-1-3-5(6)7(9)10/h1-4,8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQUPABOKLQSFBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO3 | |
Record name | 2-NITROPHENOL | |
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Related CAS |
824-39-5 (hydrochloride salt) | |
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DSSTOX Substance ID |
DTXSID1021790 | |
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Molecular Weight |
139.11 g/mol | |
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Physical Description |
2-nitrophenol is a yellow solid. Sinks in and mixes slowly with water. (USCG, 1999), Other Solid, Light yellow solid with a peculiar aromatic smell;, YELLOW CRYSTALS. | |
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Boiling Point |
417 to 421 °F at 760 mmHg (Decomposes) (NTP, 1992), 216 °C | |
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Flash Point |
108 °C c.c. | |
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Solubility |
less than 1 mg/mL at 70 °F (NTP, 1992), Freely soluble in ... carbon disulfide, alkali hydroxides; slightly soluble in cold water, Very soluble in alcohol, ether, acetone, chlorine, In water, 2100 mg/L at 20 °C; 10,800 mg/L at 100 °C, In water, 2.5X10+3 mg/L at 25 °C, Solubility in water, g/100ml at 20 °C: 0.21 (poor) | |
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Density |
1.49 at 68 °F (USCG, 1999) - Denser than water; will sink, Density: 1.2942 g/cu cm at 40 °C, 1.49 g/cm³ | |
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Vapor Pressure |
1 mmHg at 120.7 °F (NTP, 1992), 0.11 [mmHg], Vapor pressure = 1 mm Hg at 49.3 °C, 0.113 mm Hg at 25 °C, Vapor pressure, kPa at 25 °C: 0.015 | |
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Mechanism of Action |
Nitrophenols interfere with normal metabolism by uncoupling oxidative phosphorylation. For the mononitrophenols, the order of severity of effects is 4->3-> 2-nitrophenol. | |
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Product Name |
2-Nitrophenol | |
Color/Form |
Light yellow needles or prisms, MONOCLINIC, Yellow needles from alcohol | |
CAS RN |
88-75-5 | |
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Melting Point |
113 to 115 °F (NTP, 1992), 44-45 °C, 45-46 °C | |
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Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Citations
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